molecular formula C13H8FNO B1270419 4-(4-Fluorophenoxy)benzonitrile CAS No. 215589-24-5

4-(4-Fluorophenoxy)benzonitrile

Cat. No. B1270419
M. Wt: 213.21 g/mol
InChI Key: NXVPHQNXBDDVCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophenols, like 4-[18F]Fluorophenol, involves nucleophilic labelling methods starting from [18F]fluoride, indicating that similar methods could potentially apply to 4-(4-Fluorophenoxy)benzonitrile (Ross et al., 2011). Bis(4-benzyloxyphenyl)iodonium salts have been effective as precursors for the synthesis of fluorophenols, hinting at possible pathways for synthesizing complex molecules bearing the 4-(4-Fluorophenoxy) moiety (Helfer et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-Fluorophenoxy)benzonitrile, such as 4-(Dimethyl-amino)benzonitrile, reveals dual fluorescence due to an intramolecular charge-transfer state, with studies showing a twisted geometry in the excited state (Köhn & Hättig, 2004). This suggests that 4-(4-Fluorophenoxy)benzonitrile may also exhibit interesting photophysical properties.

Chemical Reactions and Properties

Radiation-induced studies on benzonitriles show that metal ions can significantly affect the hydroxylation of benzonitriles, leading to a high conversion of OH radicals to phenols (Eberhardt, 1977). This indicates that 4-(4-Fluorophenoxy)benzonitrile could undergo similar reactions in the presence of specific metal salts, affecting its chemical properties.

Physical Properties Analysis

The liquid-crystalline properties of dissymmetric molecules, including benzonitriles, show notable smectic properties, characterized by smectic A and B phases (Duan et al., 1999). This suggests that 4-(4-Fluorophenoxy)benzonitrile might also exhibit liquid-crystalline behavior under certain conditions.

Chemical Properties Analysis

The chemical stability and reactivity of 4-(4-Fluorophenoxy)benzonitrile can be inferred from studies on similar compounds. For example, the introduction of fluoro-substituents in benzonitriles affects their fluorescence quantum yields and decay times in alkane solvents, indicating that the fluorophenoxy group in 4-(4-Fluorophenoxy)benzonitrile could influence its photophysical properties and reactivity (Druzhinin et al., 2001).

Scientific Research Applications

Photocatalytic Generation of Electrophilic Intermediates

The photocatalytic generation of electrophilic intermediates using compounds related to 4-(4-Fluorophenoxy)benzonitrile has been explored. For instance, the single-electron reduction of bench-stable and commercially available 4-(trifluoromethoxy)benzonitrile led to the fragmentation into fluorophosgene and benzonitrile. This process was used for the preparation of carbonates, carbamates, and urea derivatives (Petzold et al., 2018).

Synthesis of Radiopharmaceuticals

4-(4-Fluorophenoxy)benzonitrile derivatives have applications in the synthesis of radiopharmaceuticals. For example, 4-[18F]Fluorophenol, a compound with a similar structure, serves as a versatile synthon for more complex radiopharmaceuticals bearing a 4-[18F]fluorophenoxy moiety. A nucleophilic labeling method starting from [18F]fluoride was developed for this purpose (Ross, Ermert, & Coenen, 2011).

Photophysical Phenomena in Polar Solutions

Research into the excited-state relaxation process of DMABN (4-(N,N -dimethylamino)benzonitrile) in polar solutions contributes to understanding dual fluorescence, a rare photophysical phenomenon. These studies help in the unambiguous assignment of fluorescence bands and provide insights into the behavior of similar compounds (Kochman & Durbeej, 2020).

Electrochemical Applications

Compounds related to 4-(4-Fluorophenoxy)benzonitrile are used in electrochemical applications. For instance, 4-(Trifluoromethyl)-benzonitrile has been employed as a novel electrolyte additive for high voltage lithium-ion batteries, enhancing the cyclic stability of the batteries (Huang et al., 2014).

Liquid Crystal Research

The influence of lateral groups on 4-cyanobiphenyl-benzonitrile-based dimers has been studied, contributing to the understanding of liquid crystal behavior and the influence of different chemical groups and spacers on this behavior (K et al., 2022).

Corrosion Inhibition Studies

Benzonitrile derivatives, closely related to 4-(4-Fluorophenoxy)benzonitrile, have been explored for their role as corrosion inhibitors for mild steel in acidic environments. This research combines experimental and computational studies to understand the molecular structure's effect on corrosion inhibition efficiency (Chaouiki et al., 2018).

properties

IUPAC Name

4-(4-fluorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVPHQNXBDDVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363418
Record name 4-(4-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)benzonitrile

CAS RN

215589-24-5
Record name 4-(4-fluorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenoxy)benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Shao, S Victory, VI Ilyin, RR Goehring… - Journal of medicinal …, 2004 - ACS Publications
In the search for more efficacious drugs to treat neuropathic pain states, a series of phenoxyphenyl pyridines was designed based on 4-(4-flurophenoxy)benzaldehyde semicarbazone. …
Number of citations: 51 pubs.acs.org
A Tanaka, T Terasawa, H Hagihara… - Journal of medicinal …, 1998 - ACS Publications
A series of N-alkyl-N-[(fluorophenoxy)benzyl]-N‘-arylureas were prepared and evaluated for their ability to inhibit intestinal acyl-CoA:cholesterol O-acyltransferase and to inhibit …
Number of citations: 31 pubs.acs.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

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